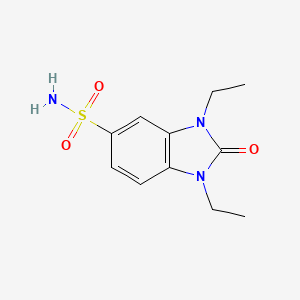

1,3-二乙基-2-氧代-2,3-二氢-1H-苯并咪唑-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide derivatives involves several key methods. One approach includes the use of metal complexes of benzimidazole derived sulfonamide, indicating a versatile method for incorporating the sulfonamide pharmacophore into the benzimidazole scaffold (Ashraf et al., 2016). Another significant method is the Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with 1-sulfonyl-1,2,3-triazoles, which provides a regioselective synthesis of 5-sulfonamidoimidazoles, showcasing a flexible approach to synthesizing these compounds (Strelnikova et al., 2018).

Molecular Structure Analysis

The molecular structures of derivatives of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, such as those prepared from saccharin as a precursor, were determined using X-ray diffraction analysis. These compounds exhibit a bidentate chelating ligand through the sulfonamidate nitrogen and the endocyclic nitrogen of benzimidazole, with metal complexes showing tetrahedral geometry around the metal centers (Ashraf et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide derivatives have been explored through various reactions. For example, the synthesis of fully substituted 5-sulfonamidoimidazoles via Rh(II)-catalyzed transannulation indicates these compounds' versatile chemical behavior and potential for further functionalization (Strelnikova et al., 2018).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide were not identified, related research on benzimidazole derivatives provides insights into their solubility, thermal stability, and mechanical strength. For instance, sulfonated benzimidazole pendant groups in polyimides significantly affect their solubility in polar organic solvents and thermal resistance (Alvarez-Gallego et al., 2007).

Chemical Properties Analysis

The chemical properties of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide derivatives, such as antimicrobial and antibacterial activities, have been the subject of research. These studies have shown that the introduction of the sulfonamide group into the benzimidazole scaffold can enhance the compound's antimicrobial effectiveness against various bacterial strains, indicating the potential for pharmaceutical applications (Ashraf et al., 2016).

科学研究应用

抗菌和抗寄生虫应用

苯并咪唑衍生物和磺酰胺类药物因其抗菌和抗寄生虫特性而受到关注。例如,苯并咪唑类药物阿苯达唑的使用在治疗包虫病和盘尾丝虫病等寄生虫感染方面显示出显著疗效,展现了其广谱抗寄生虫活性 (Opatrny 等人,2005; Domínguez-Vázquez 等人,1983)。鉴于结构上的相似性可能有助于产生相似的生物活性,这些发现表明 1,3-二乙基-2-氧代-2,3-二氢-1H-苯并咪唑-5-磺酰胺在类似情况下具有潜在的应用前景。

药代动力学和药物代谢

对阿苯达唑等药物的药代动力学和代谢的研究提供了有关类似化合物在人体内如何吸收、代谢和排泄的见解。研究强调了了解这些药物的代谢途径和生物利用度的重要性,以优化给药方案并提高治疗效果 (Schulz 等人,2019)。这些知识可应用于 1,3-二乙基-2-氧代-2,3-二氢-1H-苯并咪唑-5-磺酰胺的开发和应用,促进靶向治疗策略并改善患者预后。

特定疾病的治疗

磺酰胺类药物与本化合物具有相同的官能团,已被用于治疗多种感染和疾病。它们的应用范围从细菌感染,如结核病的治疗 (Forgacs 等人,2009),到锥虫病 (Andrade 等人,1996) 等更复杂的疾病。这些应用突显了磺酰胺类药物及其相关化合物在解决广泛健康挑战方面的多功能性。

属性

IUPAC Name |

1,3-diethyl-2-oxobenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-3-13-9-6-5-8(18(12,16)17)7-10(9)14(4-2)11(13)15/h5-7H,3-4H2,1-2H3,(H2,12,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRNHCBDICBBGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)N)N(C1=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate](/img/structure/B5520741.png)

![4-[(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)methyl]benzamide hydrochloride](/img/structure/B5520750.png)

![7-(dimethylamino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B5520756.png)

![(3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520776.png)

![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(1-phenylethyl)acetamide](/img/structure/B5520782.png)

![4-[(1-methyl-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5520786.png)

![1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5520792.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B5520800.png)

![N-(2,4-difluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5520827.png)

![2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5520830.png)

![4-{[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone](/img/structure/B5520831.png)